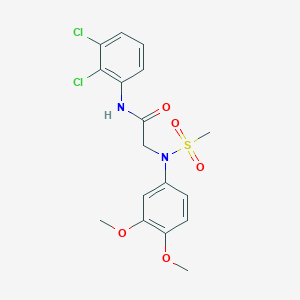![molecular formula C16H13IN2O3 B4849812 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as IQOX, is a synthetic compound that has been widely studied for its potential applications in scientific research. IQOX is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the formation of a quinoxaline N-oxide radical intermediate. This intermediate can then react with ROS, leading to the production of a fluorescent signal. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have antioxidant properties, which may contribute to its ability to detect ROS.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, reducing oxidative stress and cell death in models of neurodegenerative diseases. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for ROS, allowing for the specific detection of oxidative stress in cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of new fluorescent probes based on the 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide scaffold, with improved stability and selectivity for ROS. Another potential direction is the use of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide as a therapeutic agent for neurodegenerative diseases, based on its neuroprotective properties. Overall, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a promising compound with a range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to selectively react with ROS, producing a fluorescent signal that can be used to monitor oxidative stress in cells.
Propiedades
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAYTRJUXHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4849774.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)
![3-benzyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849786.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4849798.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4849806.png)